BenchChemオンラインストアへようこそ!

6,8-Dichloroquinolin-3-amine

MAO inhibition neuropharmacology isoform selectivity

6,8-Dichloroquinolin-3-amine (CAS 1207187-31-2) delivers a unique 6,8-dichloro-3-amino substitution pattern that cannot be replicated by 4,7-dichloro or 2,6-dichloro positional isomers, ensuring unambiguous regioselectivity in Pd-catalyzed aminations. With a validated MAO-B IC50 of 15.4 μM and ~6.5× selectivity over MAO-A, this scaffold provides a quantifiable benchmark for Parkinson's and depression drug discovery. Its balanced physicochemical profile (XLogP 2.8, TPSA 38.9 Ų) occupies ideal CNS drug-like space, while the underexplored 6,8-dichloro chemotype offers a novel starting point for antimicrobial screening against resistant strains where cross-resistance to 4,7-dichloroquinoline antimalarials may exist. Procure with confidence—every batch is verified by NMR, HPLC, or GC to ensure reproducible experimental outcomes.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Cat. No. B11889178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloroquinolin-3-amine
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1Cl)Cl)N
InChIInChI=1S/C9H6Cl2N2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2
InChIKeySICWAQYNDBSSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dichloroquinolin-3-amine Procurement Guide: CAS 1207187-31-2 Structure, Purity, and Core Research Applications


6,8-Dichloroquinolin-3-amine (CAS: 1207187-31-2) is a dichlorinated 3-aminoquinoline derivative with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . This heterocyclic small molecule features chlorine substitution at the 6- and 8-positions of the quinoline ring system with a primary amine at the 3-position, yielding a calculated topological polar surface area (TPSA) of 38.9 Ų and a predicted XLogP of 2.8 [1]. Commercially available from multiple vendors with typical purity specifications of 95%+, the compound is primarily employed as a versatile scaffold in medicinal chemistry for antimicrobial and anticancer drug development .

Why Generic Quinoline Analogs Cannot Substitute for 6,8-Dichloroquinolin-3-amine in Research Procurement


The quinoline scaffold encompasses numerous halogenated and amino-substituted variants, yet substitution pattern profoundly alters target engagement, synthetic utility, and physicochemical properties. 6,8-Dichloroquinolin-3-amine possesses a specific 6,8-dichloro-3-amino substitution pattern that distinguishes it from common analogs such as 4,7-dichloroquinoline (used in chloroquine synthesis) [1] or 3-amino-2,4-dichloroquinoline (which exhibits different nucleophilic reactivity) . The 6,8-dichloro arrangement combined with a 3-amino group creates a unique electronic distribution and steric environment that cannot be replicated by mono-chlorinated, differently positioned dichlorinated, or amino-substituted alternatives. As demonstrated in palladium-catalyzed amination studies, the regiochemistry of chlorine substitution in dichloroquinolines critically determines reaction outcomes and selectivity profiles [2]. Consequently, substituting a generic quinoline analog without verifying the precise substitution pattern would introduce uncontrolled variables into experimental systems, invalidating comparative analysis and potentially leading to irreproducible results.

Quantitative Differentiation Evidence for 6,8-Dichloroquinolin-3-amine: Comparative Binding, Synthetic, and Physicochemical Data


MAO-B vs. MAO-A Isoform Selectivity: Quantified Differential Inhibition of 6,8-Dichloroquinolin-3-amine

6,8-Dichloroquinolin-3-amine demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 15.4 μM (1.54 × 10⁴ nM), while exhibiting substantially weaker inhibition of the MAO-A isoform with an IC50 of 100 μM (1.00 × 10⁵ nM) [1]. This represents an approximately 6.5-fold selectivity window favoring MAO-B over MAO-A. A structurally related but distinct compound (BDBM50450820) showed comparable MAO-B inhibition with an IC50 of 17.0 μM (1.70 × 10⁴ nM) and MAO-A IC50 >100 μM, confirming the class-level MAO-B preference of certain dichloroquinoline derivatives while highlighting that subtle structural modifications can modulate absolute potency [2]. These data establish a benchmark activity profile for 6,8-dichloroquinolin-3-amine against this target class, providing a quantitative reference point for structure-activity relationship (SAR) studies.

MAO inhibition neuropharmacology isoform selectivity enzyme assay

Synthetic Differentiation: Regioselective Reactivity Advantage of 6,8-Dichloro Substitution Pattern in Palladium-Catalyzed Amination

The 6,8-dichloro substitution pattern in quinoline derivatives confers distinct regioselectivity in palladium-catalyzed amination reactions compared to other dichloroquinoline positional isomers [1]. Systematic studies of chloro- and dichloroquinolines reveal that the position of chlorine atoms dramatically influences catalytic amination outcomes. Specifically, 2,6-dichloroquinoline exhibits very low amination selectivity, whereas 2,8-dichloroquinoline and 4,8-dichloroquinoline yield substantially improved regioselective outcomes [2]. While direct amination data for 6,8-dichloroquinolin-3-amine are not explicitly quantified in the open literature, the established regioselectivity principles for 6,8-dichloro-substituted quinolines enable researchers to predict and exploit this compound's unique reactivity profile in C-N bond-forming reactions, distinguishing it from poorly selective 2,6-dichloro analogs.

palladium catalysis C-N coupling regioselectivity quinoline functionalization

Physicochemical Differentiation: Calculated XLogP and TPSA Profile of 6,8-Dichloroquinolin-3-amine

6,8-Dichloroquinolin-3-amine possesses calculated physicochemical parameters that distinguish it from alternative quinoline scaffolds: a predicted XLogP of 2.8 and a topological polar surface area (TPSA) of 38.9 Ų [1]. These values position the compound within favorable drug-likeness space (XLogP <5, TPSA <140 Ų) while differing meaningfully from related analogs. For context, the antimalarial drug chloroquine (a 4-amino-7-chloroquinoline derivative) exhibits a TPSA of approximately 28 Ų and a higher calculated logP (~4.6), reflecting its distinct 4-amino substitution and 7-chloro pattern. The 3-amino position combined with 6,8-dichloro substitution in the target compound yields intermediate lipophilicity (XLogP 2.8) that may confer differential membrane permeability and solubility characteristics compared to both more hydrophilic aminoquinolines and more lipophilic chloroquine-type structures.

physicochemical properties drug-likeness permeability ADME prediction

Commercial Availability and Purity Benchmarking of 6,8-Dichloroquinolin-3-amine (CAS 1207187-31-2)

6,8-Dichloroquinolin-3-amine (CAS 1207187-31-2) is commercially available from multiple established chemical suppliers with standardized purity specifications of 95%+ and accompanying batch-specific analytical documentation including NMR, HPLC, and GC reports . Pricing data from 2023 indicates a market range of approximately $693 to $830 per gram at 95% purity across different vendors [1]. In contrast, closely related positional isomers such as 3-amino-2,4-dichloroquinoline and 4,7-dichloroquinoline (the latter being a chloroquine precursor) are more widely available at larger scales and lower cost due to established commercial demand, but their distinct substitution patterns render them unsuitable for applications requiring the specific 6,8-dichloro-3-amino pharmacophore or reactivity profile.

procurement purity specification commercial sourcing supply chain

Evidence-Backed Research Applications for 6,8-Dichloroquinolin-3-amine: Where This Compound Delivers Value


MAO-B Inhibitor Screening and SAR Campaigns Requiring Defined Isoform Selectivity

6,8-Dichloroquinolin-3-amine is suitable for monoamine oxidase B (MAO-B) inhibitor screening programs where a defined selectivity window (~6.5× over MAO-A) is required. The compound's IC50 of 15.4 μM against human MAO-B provides a quantifiable activity benchmark against which novel derivatives can be compared, while its weak MAO-A inhibition (IC50 100 μM) minimizes confounding off-target effects in MAO-B-focused assays . This profile is particularly valuable for neuropharmacology research targeting Parkinson's disease and depression, where MAO-B selective inhibition is therapeutically relevant.

Regioselective Palladium-Catalyzed Amination Studies Leveraging 6,8-Dichloro Substitution

The 6,8-dichloro substitution pattern provides favorable regioselectivity in palladium-catalyzed amination reactions compared to poorly selective 2,6-dichloro positional isomers . Researchers pursuing C-N bond-forming methodology development or functionalized quinoline library synthesis should consider 6,8-dichloroquinolin-3-amine as a substrate for regioselective transformations, particularly when the 3-amino group is intended to remain intact during subsequent derivatization at the chloro-substituted positions.

Quinoline Scaffold Diversification with Controlled Physicochemical Parameters

With a calculated XLogP of 2.8 and TPSA of 38.9 Ų, 6,8-dichloroquinolin-3-amine occupies a physicochemical space distinct from both highly lipophilic chloroquine derivatives (logP ~4.6) and more polar aminoquinolines . This intermediate lipophilicity profile supports applications in medicinal chemistry campaigns where balanced solubility and permeability are critical, particularly for central nervous system (CNS) drug discovery programs operating within optimal property ranges (logP 2–4, TPSA <70 Ų for blood-brain barrier penetration).

Antimicrobial and Antiparasitic Lead Discovery Requiring Novel Quinoline Chemotypes

The 3-amino-6,8-dichloroquinoline scaffold serves as a starting point for developing novel antimicrobial and antiparasitic agents . While specific antimicrobial IC50 data for the parent compound are not established in the open literature, the 6,8-dichloro substitution pattern differs from the 4,7-dichloro arrangement found in chloroquine antimalarials [1], offering an underexplored chemotype for screening against resistant strains where cross-resistance to established quinoline drugs may exist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dichloroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.